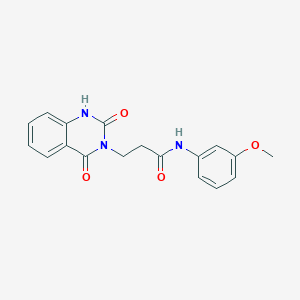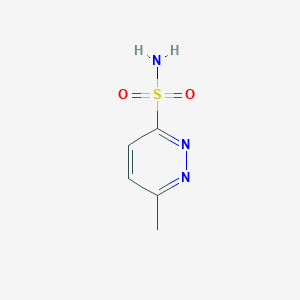
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxyphenyl)propanamide, also known as TPCA-1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research has demonstrated that derivatives of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxyphenyl)propanamide exhibit notable analgesic and anti-inflammatory properties. For instance, certain synthesized compounds showed significant analgesic activity and potent anti-inflammatory effects. These findings indicate the potential of these compounds in developing new analgesic and anti-inflammatory drugs (Alagarsamy et al., 2011).
Antioxidant Properties
A study on the antioxidant properties of 2-substituted quinazolin-4(3H)-ones revealed that these compounds could serve as potent antioxidants. The research identified specific derivatives with enhanced antioxidant activity, highlighting the chemical structure's impact on this property. These findings suggest the utility of quinazolinone derivatives in therapeutic applications where oxidative stress is a concern (Mravljak et al., 2021).
Anticancer Activity
Quinazolinone derivatives have also been explored for their anticancer activities. Novel derivatives have demonstrated promising results in inhibiting cancer cell growth in vitro, suggesting the potential for these compounds in cancer therapy. This research highlights the quinazolinone scaffold's versatility and its derivatives in developing new anticancer agents (Tumosienė et al., 2020).
Antiviral Applications
The synthesis of new (quinazolin-4-ylamino)methylphosphonates has been reported, with some compounds displaying weak to moderate antiviral activity against Tobacco mosaic virus (TMV). This study provides insights into the potential use of quinazolinone derivatives as antiviral agents, offering a foundation for further exploration in this area (Luo et al., 2012).
Corrosion Inhibition
Quinazoline derivatives have shown excellent corrosion inhibition efficiency on mild steel in acidic media, suggesting applications in industrial corrosion protection. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, providing a protective layer against corrosion. This research demonstrates the potential of quinazolinone derivatives in materials science, particularly in corrosion prevention strategies (Kumar et al., 2020).
properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-13-6-4-5-12(11-13)19-16(22)9-10-21-17(23)14-7-2-3-8-15(14)20-18(21)24/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUSQKGKUVTKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2750065.png)

![(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2750069.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2750070.png)
![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2750071.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2750072.png)
![N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2750073.png)

![Ethyl 6-ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750077.png)
![(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid](/img/structure/B2750079.png)
![N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2750080.png)

![Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate](/img/structure/B2750083.png)
